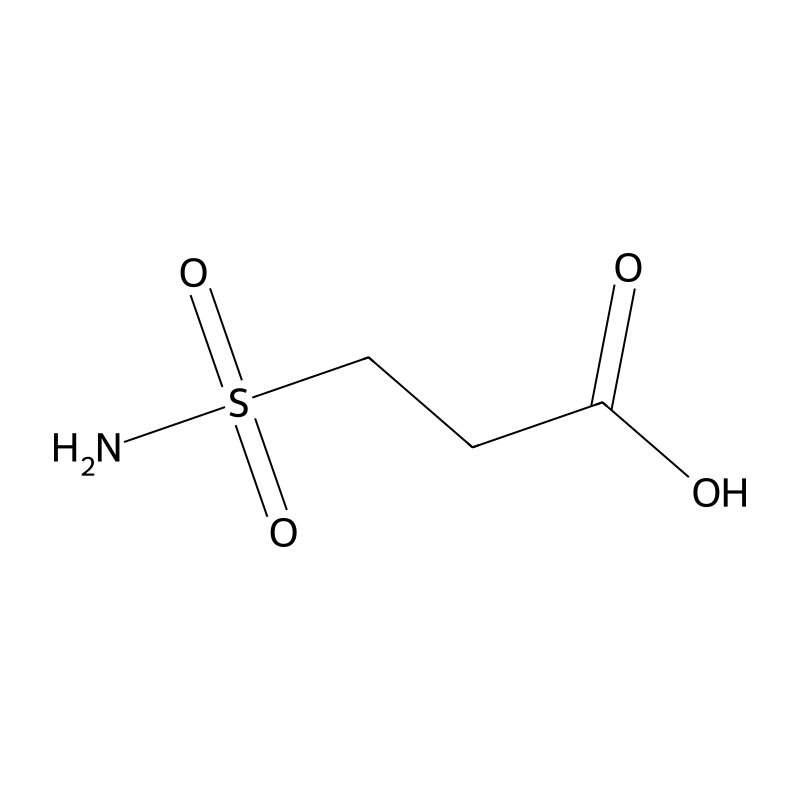3-(Aminosulfonyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Potential Applications
Based on its structure, 3-(Aminosulfonyl)propanoic acid possesses a carboxylic acid group and an aminosulfonyl functional group. Carboxylic acids can participate in various chemical reactions, while aminosulfonyl groups are found in many biologically active molecules like sulfonamides, which have various applications in medicinal chemistry [, ]. This suggests 3-(Aminosulfonyl)propanoic acid could be a building block for synthesizing novel molecules with interesting properties for further research.
Availability and Research Use
Several chemical suppliers offer 3-(Aminosulfonyl)propanoic acid, but often with the disclaimer that it is for "research use only" []. This indicates the compound might be of interest to researchers due to its potential applications, but more studies are needed to establish its safety and efficacy for specific purposes.
3-(Aminosulfonyl)propanoic acid is an organic compound with the molecular formula . It features a unique combination of functional groups, including an amino group, a sulfonyl group, and a carboxylic acid group. This structure contributes to its distinctive chemical properties and potential biological activities. The compound is primarily recognized for its role in various chemical syntheses and biological applications, particularly in enzyme inhibition and protein modification.
There is no documented information on the specific mechanism of action of 3-(aminosulfonyl)propanoic acid. Similar structures with an aminosulfonyl group linked to an aromatic ring have shown potential for inhibiting specific enzymes, but further research is needed to explore this aspect for 3-(aminosulfonyl)propanoic acid [].
Information on the safety hazards of 3-(aminosulfonyl)propanoic acid is limited. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols. It is advisable to consult safety data sheets (SDS) for similar molecules when handling this compound.
Limitations and Future Research
Research on 3-(aminosulfonyl)propanoic acid appears to be limited. Future studies could explore:
- Synthesis methods for this molecule.
- Its detailed physical and chemical properties.
- Computational modeling to understand its three-dimensional structure and potential interactions with other molecules.
- Biological activity, if any, to determine its potential applications in drug discovery or other fields.
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The carboxylic acid group can participate in esterification or amidation reactions, often utilizing alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed- From Oxidation: Nitro or nitroso derivatives.
- From Reduction: Sulfide or thiol derivatives.
- From Substitution: Esters or amides.
3-(Aminosulfonyl)propanoic acid has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes (specifically carbonic anhydrase 1 and 2). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. The interaction of this compound with these enzymes suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.
The synthesis of 3-(Aminosulfonyl)propanoic acid typically involves the reaction of a suitable precursor with sulfonamide. A common synthetic route includes:
- Starting Material: 3-chloropropanoic acid.
- Reagent: Sulfamide.
- Conditions: The reaction is usually conducted under basic conditions, often using sodium hydroxide as the base and solvents like water or ethanol.
In industrial settings, these methods are optimized for higher yields and efficiency, employing techniques such as continuous flow reactors and advanced purification methods.
3-(Aminosulfonyl)propanoic acid has diverse applications across various fields:
- Chemistry: Serves as a building block in the synthesis of more complex molecules.
- Biology: Investigated for its potential roles in enzyme inhibition and protein modification.
- Medicine: Explored for therapeutic potential in treating diseases due to its bioactive properties.
- Industry: Utilized in the production of specialty chemicals and materials.
Research into the interactions of 3-(Aminosulfonyl)propanoic acid has focused on its inhibitory effects on carbonic anhydrase enzymes. These studies highlight the compound's capability to modulate enzyme activity, which may be leveraged for therapeutic interventions in conditions such as glaucoma and metabolic disorders .
Similar Compounds: Comparison
Several compounds share structural similarities with 3-(Aminosulfonyl)propanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (Aminosulfonyl)acetic acid | Contains a shorter carbon chain | Less complex than 3-(Aminosulfonyl)propanoic acid |
| 3-(4-Morpholinylsulfonyl)propanoic acid | Contains a morpholine ring | Different functional group affecting reactivity |
| 3-(4-Aminophenyl)propanoic acid | Lacks the sulfonamide group | Similar structure but different functional properties |
| 3-(4-Chlorosulfonylphenyl)propanoic acid | Contains a chlorosulfonyl group | Different halogen substituent affecting reactivity |
Uniqueness
3-(Aminosulfonyl)propanoic acid is distinguished by its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to similar compounds. Its ability to selectively inhibit carbonic anhydrases makes it particularly valuable for targeted applications in both research and therapeutic contexts.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








